4-Aminobenzoxazole-2-methanamine
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Overview
Description
4-Aminobenzoxazole-2-methanamine is a heterocyclic compound with the molecular formula C8H9N3O It is a derivative of benzoxazole, which is known for its broad spectrum of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminobenzoxazole-2-methanamine typically involves the reaction of 2-aminophenol with an appropriate aldehyde under acidic conditions. One common method involves the use of acetic acid as an electrolyte in an electrochemical cell, which provides a cleaner reaction with minimal impurities . Another method involves the use of magnetic solid acid nanocatalysts, which can achieve high yields under reflux conditions .
Industrial Production Methods
Industrial production of this compound often employs scalable and robust synthetic routes. These methods focus on high atom economy and the use of environmentally friendly catalysts to minimize waste and reduce costs. The use of nanocatalysts and electrochemical methods are particularly favored in industrial settings due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Aminobenzoxazole-2-methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
4-Aminobenzoxazole-2-methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of 4-Aminobenzoxazole-2-methanamine involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity and interferes with intracellular processes, leading to cell death . In anticancer applications, it can induce cell cycle arrest and apoptosis by interacting with DNA and various cellular proteins .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzoxazole: Similar in structure but lacks the methanamine group.
4-Aminobenzothiazole: Contains a sulfur atom instead of an oxygen atom in the heterocyclic ring.
2-Aminobenzothiazole: Similar to 4-Aminobenzoxazole-2-methanamine but with a sulfur atom and different substitution pattern.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct biological activities. Its methanamine group enhances its reactivity and allows for the formation of a wide range of derivatives with potential therapeutic applications .
Properties
Molecular Formula |
C8H9N3O |
---|---|
Molecular Weight |
163.18 g/mol |
IUPAC Name |
2-(aminomethyl)-1,3-benzoxazol-4-amine |
InChI |
InChI=1S/C8H9N3O/c9-4-7-11-8-5(10)2-1-3-6(8)12-7/h1-3H,4,9-10H2 |
InChI Key |
GPOOKSVGHLOENG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)CN)N |
Origin of Product |
United States |
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